

molecular formula and weight of 8-Chlorotheophylline

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Compound of Interest

Compound Name: 8-Chlorotheophylline

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An In-depth Technical Guide to 8-Chlorotheophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chlorotheophylline (8-CT), a chlorinated derivative of theophylline, is a methylxanthine compound recognized for its stimulant properties. Chemically designated as 8-chloro-1,3-dimethyl-7H-purine-2,6-dione, it functions primarily as an adenosine receptor antagonist. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and mechanism of action, tailored for a scientific audience. Detailed experimental protocols and structured data are presented to support research and development activities.

Core Molecular and Physicochemical Properties

8-Chlorotheophylline is a white to off-white crystalline solid.^[1] Its core properties are summarized in the table below, providing a quantitative foundation for experimental design and analysis.

Property	Value
Molecular Formula	C ₇ H ₇ CIN ₄ O ₂ [1] [2] [3] [4] [5]
Molecular Weight	214.61 g/mol [1] [2] [3] [5]
CAS Number	85-18-7 [1] [2] [3] [4]
Melting Point	288 - 292 °C [1] [3] (decomposes [6])
Appearance	White to almost white powder/crystal [1] [6]
Solubility	Soluble in sodium hydroxide, water (0.3 g/L). [6] [7]
pKa	5.28 (Uncertain) [6]
Hydrogen Bond Donor	1 [8]
Hydrogen Bond Acceptor	3 [8]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **8-Chlorotheophylline** typically shows signals corresponding to the two methyl groups. These protons, attached to electronegative nitrogen atoms, are deshielded and resonate in the range of 2.4–4.1 ppm.[\[9\]](#)
- ¹³C NMR: The carbon spectrum shows distinct signals for the methyl carbons and the carbons of the purine ring. The methyl group carbons (C10 and C12) appear at approximately 27 and 29 ppm, respectively.[\[9\]](#) The ring carbons are more deshielded, with C5 and C8 at 107 and 136 ppm, while the carbonyl carbons (C2 and C6) and C4 show signals at higher chemical shifts.[\[9\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the C=O (carbonyl) groups, C-N bonds, C=C bonds within the aromatic system, and C-H bonds of the methyl groups.

Mass Spectrometry (MS)

Mass spectral analysis confirms the molecular weight of **8-Chlorotheophylline**. The electron ionization mass spectrum typically shows a molecular ion peak corresponding to its molecular weight.[2][7]

Experimental Protocols

Synthesis of 8-Chlorotheophylline from Theophylline

This protocol is adapted from a patented method for the synthesis of **8-Chlorotheophylline**, emphasizing the use of N-chlorosuccinimide (NCS) as a chlorinating agent in an aqueous medium, which is presented as an environmentally friendlier alternative to methods using chlorine gas in organic solvents.[10]

Materials:

- Theophylline Anhydrous
- N-chlorosuccinimide (NCS)
- Deionized Water
- 5% (w/v) Sodium Hydroxide (NaOH) solution
- 10% (v/v) Hydrochloric Acid (HCl) solution
- TLC plates (Silica gel 60 F₂₅₄)
- Reaction vessel with heating and stirring capabilities
- Filtration apparatus

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve Theophylline Anhydrous in water by heating to 50–80 °C with continuous stirring.

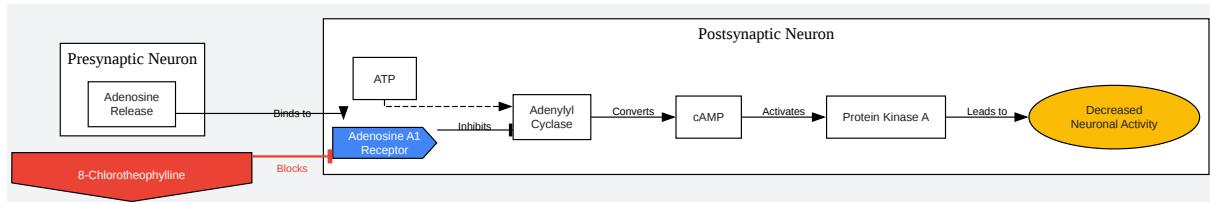
- Chlorination: Slowly add N-chlorosuccinimide (NCS) dropwise to the theophylline solution. The molar ratio of theophylline to NCS should initially be 1:1 to 1:1.1. The addition time should be controlled over 60–120 minutes while maintaining the temperature at 50–80 °C. The pH of the reaction mixture should be maintained between 6 and 7.[1][10]
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system until the theophylline spot disappears.[1] If the reaction is incomplete, additional portions of NCS (0.1–0.2 molar equivalents) can be added.[1]
- Reaction Completion and Isolation of Crude Product: Once the reaction is complete, continue stirring at the same temperature for another 60–120 minutes.[1] Cool the reaction mixture to room temperature to allow the precipitation of the solid crude product.
- Filtration: Isolate the off-white crude **8-Chlorotheophylline** by filtration and wash the solid with water.
- Purification: Transfer the crude product to a fresh vessel and add a 5% NaOH aqueous solution. Heat the mixture to 60–80 °C until all the solid dissolves.[1]
- Precipitation of Pure Product: Cool the solution to room temperature. Adjust the pH to 3–3.5 by slowly adding a 10% dilute HCl solution, which will cause a white solid to precipitate.[1]
- Final Isolation and Drying: Filter the purified white solid, wash it thoroughly with water, and dry it to obtain the final **8-Chlorotheophylline** product.

Mechanism of Action and Signaling

8-Chlorotheophylline is a stimulant drug belonging to the xanthine class, with physiological effects similar to caffeine.[11] Its primary mechanism of action is the antagonism of adenosine receptors.[8][12] Adenosine is an endogenous nucleoside that modulates neuronal activity by binding to its receptors, which typically leads to a decrease in neuronal firing.[8][12] By blocking these receptors, **8-Chlorotheophylline** inhibits the effects of adenosine, leading to excitation of the central nervous system.[8][12]

This stimulant property is notably utilized in combination with the antihistamine diphenhydramine in the antiemetic drug dimenhydrinate.[11] While diphenhydramine is

effective against nausea, it often causes drowsiness; the inclusion of **8-Chlorotheophylline** helps to counteract this sedative side effect.[11]



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Caption: Adenosine receptor antagonism by **8-Chlorotheophylline**.

Applications in Research and Drug Development

8-Chlorotheophylline serves as a valuable molecule in several areas of scientific research:

- Pharmaceutical Intermediate: It is a key component in the synthesis of dimenhydrinate, an over-the-counter medication for motion sickness.[12]
- Neuroscience Research: As an adenosine receptor antagonist, it is a useful tool for studying the roles of adenosine in the central nervous system and its potential neuroprotective effects. [1][3]
- Respiratory Therapies: Due to its structural relation to theophylline, it is investigated in the context of developing bronchodilators and anti-inflammatory agents for conditions like asthma and COPD.[1]
- Analytical Chemistry: It can be used as a reference standard in analytical methods like HPLC for the accurate quantification of related compounds.[3]

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References

- 1. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 2. 8-Chlorotheophylline [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 8-Chlorotheophylline [webbook.nist.gov]
- 5. GSRS [precision.fda.gov]
- 6. 8-Chlorotheophylline | 85-18-7 [chemicalbook.com]
- 7. 8-Chlorotheophylline [webbook.nist.gov]
- 8. 8-Chlorotheophylline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 9. jchps.com [jchps.com]
- 10. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 11. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
- 12. 8-Chlorotheophylline | C7H7CIN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
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